N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide
説明
N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide is a pyridopyrimidine derivative with a complex polycyclic scaffold. Key structural features include:
- A pyrido[2,3-d]pyrimidin core fused with a 7-oxo group and a cyclopentyl substituent at the 8-position.
- A pyrrolidine-3-carboxamide side chain modified with a tert-butyl group at the nitrogen atom.
This compound is designed as a KRAS G12C and G12D inhibitor, targeting oncogenic mutations in the KRAS protein prevalent in pancreatic, colorectal, and lung cancers . Its mechanism involves covalent binding to the mutated cysteine (G12C) or aspartate (G12D) residues, disrupting KRAS-mediated signaling pathways critical for tumor proliferation.
特性
IUPAC Name |
N-tert-butyl-1-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-14-11-18(28)27(16-7-5-6-8-16)19-17(14)12-23-21(24-19)26-10-9-15(13-26)20(29)25-22(2,3)4/h11-12,15-16H,5-10,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZHMODDZVZMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(C3)C(=O)NC(C)(C)C)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound acts as a highly selective reversible inhibitor of CDK4 and CDK6. By inhibiting these kinases, it interferes with the cell cycle progression, effectively halting the cells in the G1 phase and preventing them from entering the S phase.
Biochemical Pathways
The inhibition of CDK4 and CDK6 disrupts the cell cycle, affecting the downstream pathways related to DNA replication and cell division. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation.
Pharmacokinetics
Factors such as solubility, stability, and permeability are carefully considered during the drug design process to ensure effective delivery and action of the compound.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle progression. This can lead to the death of rapidly dividing cells, such as cancer cells. As a result, the compound is being developed for the treatment of ER-positive and HER2-negative breast cancer.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body.
類似化合物との比較
Structural Analogues in KRAS Inhibition
(a) Pyridopyrimidine-Based KRAS Inhibitors
The pyridopyrimidine core is a common scaffold in KRAS-targeted therapies. For example:
- Sotorasib (AMG 510): A FDA-approved KRAS G12C inhibitor with a tetracyclic structure but lacks the pyrrolidine-carboxamide side chain.
- Adagrasib (MRTX849) : Features a similar pyridopyrimidine core but incorporates a piperazine ring instead of a cyclopentyl group. It shows improved pharmacokinetics but higher off-target effects compared to the tert-butyl-pyrrolidine derivative .
Key Structural Differentiation :
- The tert-butyl-pyrrolidine carboxamide moiety may reduce metabolic degradation, extending half-life compared to analogues with smaller substituents.
(b) Diazaspiro Nonene Carboxamide Derivatives
describes 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, a structurally distinct compound synthesized via Mitsunobu reaction. While it shares a carboxamide group, its diazaspiro core and trifluoromethyl-pyrimidine substituents target different pathways (unclear from evidence) but highlight diverse approaches to carboxamide-based drug design .
Pyrrolidinecarboxamide Derivatives in Other Therapeutic Areas
lists multiple imidazo-pyrrolo-pyrazine-pyrrolidinecarboxamide compounds, such as 3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . These are structurally distinct due to their fused imidazo-pyrrolo-pyrazine systems and are likely JAK/STAT inhibitors (e.g., analogous to abrocitinib or baricitinib for autoimmune diseases). Unlike the target compound, these prioritize modulation of kinase signaling over covalent KRAS binding .
Table 1: Key Features of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
